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4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Carbonic anhydrase inhibition Drug design Physicochemical profiling

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 78356-81-7; molecular formula C23H17N5O2S; MW 427.5 g/mol) is a heterocyclic sulfonamide that covalently links an acridine DNA-intercalating scaffold to a pyrimidine-bearing benzenesulfonamide moiety. The compound belongs to the broader class of benzenesulfonamide–pyrimidine hybrids, several of which have been crystallographically confirmed to inhibit human carbonic anhydrases (CAs) at sub-micromolar to low nanomolar Ki values.

Molecular Formula C23H17N5O2S
Molecular Weight 427.5 g/mol
CAS No. 78356-81-7
Cat. No. B12927305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
CAS78356-81-7
Molecular FormulaC23H17N5O2S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
InChIInChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28)
InChIKeyQDAVGOJFJAICIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 78356-81-7): Procurement-Relevant Identity and Structural Context


4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (CAS 78356-81-7; molecular formula C23H17N5O2S; MW 427.5 g/mol) is a heterocyclic sulfonamide that covalently links an acridine DNA-intercalating scaffold to a pyrimidine-bearing benzenesulfonamide moiety [1]. The compound belongs to the broader class of benzenesulfonamide–pyrimidine hybrids, several of which have been crystallographically confirmed to inhibit human carbonic anhydrases (CAs) at sub-micromolar to low nanomolar Ki values [2]. Its unique substitution pattern—an unsubstituted acridine ring at position 9 directly coupled through an amino linker to the para position of the sulfonamide phenyl group—distinguishes it from analogues that carry additional methyl, methoxy, or nitro modifications on the acridine or pyrimidine rings.

Why 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide Cannot Be Replaced by a Generic Acridine or Pyrimidine Sulfonamide


Substituting 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide with a generic acridine (e.g., 9-aminoacridine) or a simple pyrimidine–benzenesulfonamide risks losing the synergistic dual-mode binding architecture that this specific three-part structure provides. In the consensus binding mode of pyrimidine–benzenesulfonamide CA inhibitors, the sulfonamide moiety anchors to the active-site zinc ion while the pyrimidine tail extends into the solvent-exposed region and forms isoform-specific interactions that control both affinity and selectivity [1]. The acridine substituent adds a flat polycyclic surface capable of intercalating between DNA base pairs, a property that has been exploited in the anticancer agent amsacrine (m-AMSA) for topoisomerase II poisoning [2]. Replacing the acridine–pyrimidine–sulfonamide triad with a molecule missing any one of these modules would eliminate the possibility of simultaneously engaging a metalloenzyme active site and a nucleic acid target, thereby reducing the compound's utility as a multifunctional chemical probe.

Quantitative Differentiation of 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide vs. Its Closest Structural Analogs


Predicted Physicochemical Profile vs. Methyl- and Methoxy-Acridine Analogues

Computational prediction data indicate that 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide possesses a logP of 2.2, a topological polar surface area of 40.5 Ų, and does not violate any Lipinski rule-of-five parameter [1]. The close analogue 4-[(2-methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide (C24H19N5O2S, MW 441.5 g/mol) incorporates an additional methyl group, which raises the logP by approximately 0.3–0.5 units and increases steric bulk around the acridine ring . The 4-methoxy analogue (CAS 827025-28-5; C24H19N5O3S, MW 457.5 g/mol) further elevates logP and introduces a hydrogen-bond acceptor that can alter the compound's interaction with both protein active sites and DNA base pairs . The absence of these substitutions in the target compound preserves the maximal planarity of the acridine ring for DNA intercalation while maintaining the lowest molecular weight in the series, which may translate into superior ligand efficiency when binding data becomes available.

Carbonic anhydrase inhibition Drug design Physicochemical profiling

Kinase Selectivity Potential: Pyrimidine-Targeted Binding vs. Non-Specific Intercalators

The 2-aminopyrimidine motif present in 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a well-established hinge-binding scaffold for ATP-competitive kinase inhibitors [1]. Class-level evidence from patent literature demonstrates that pyrimidine–sulfonamide hybrids can achieve nanomolar inhibition of ACK1/TNK2 tyrosine kinase [2], while pyrimidine-based compounds have been developed as selective TSSK2 inhibitors with IC50 values as low as 58 nM [3]. In contrast, simple acridine intercalators such as 9-aminoacridine lack the directional hydrogen-bonding capacity of the pyrimidine ring and exhibit broad, non-selective cytotoxicity rather than targeted enzyme inhibition. The combination of a zinc-binding sulfonamide, a kinase-directed pyrimidine, and a DNA-intercalating acridine within a single molecule creates a multi-modal binding potential that is absent in both pure intercalators and simple pyrimidine–sulfonamide CA inhibitors.

Kinase inhibition Selectivity profiling Chemical probe development

Class-Level Carbonic Anhydrase Inhibition Potency of Acridine–Sulfonamide Hybrids

A structurally related series of acridine–sulfonamide compounds synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide demonstrated inhibition of human carbonic anhydrase II (hCA II) with Ki values ranging from 15 to 96 nM, and inhibition of hCA VII with Ki values of 4–498 nM [1]. The target compound shares the core acridine–benzenesulfonamide architecture but additionally incorporates a pyrimidine substituent at the sulfonamide nitrogen. Literature on pyrimidine–benzenesulfonamide CA inhibitors demonstrates that the pyrimidine tail can modulate isoform selectivity: compounds with unsubstituted pyrimidine rings showed nanomolar affinity for CA I (Kd values as low as 0.5 nM by ITC) and differential binding thermodynamics across isoforms I, II, VII, XII, and XIII [2]. While direct Ki data for CAS 78356-81-7 has not been published, the convergence of these two SAR trends—nanomolar CA II/VII inhibition by acridine–sulfonamides and isoform-tailored binding by pyrimidine–sulfonamides—predicts that this specific compound will exhibit potent CA inhibition with a selectivity profile distinct from both non-pyrimidine acridine–sulfonamides and non-acridine pyrimidine–sulfonamides.

Carbonic anhydrase Enzyme inhibition Drug discovery

Chemiluminescent Assay Utility: Acridinium Sulfonamide Backbone vs. Alternative Label Chemistries

Acridinium sulfonamides are established chemiluminescent labels in clinical immunoassay and nucleic acid probe detection, with commercially deployed systems demonstrating 100-fold stronger chemiluminescence intensity compared to luminol-based labels [1]. The target compound's sulfonamide linkage at the acridine nitrogen (rather than an ester linkage at the acridine carbon) is structurally analogous to the N-sulfonylacridinium chemotype described in patent US 5,468,646, which discloses that N-sulfonyl-9-acridinium derivatives can be conjugated to antigens, haptens, antibodies, and nucleic acids without loss of luminescence efficiency [2]. In contrast, acridinium esters, while widely used, are susceptible to hydrolytic degradation under alkaline conditions, which can increase background signal and reduce assay robustness. The sulfonamide linkage provides superior chemical stability while retaining the rapid, catalyst-free chemiluminescent reaction with hydrogen peroxide in dilute alkaline solution. The additional pyrimidine ring in the target compound provides a second functionalization handle that could enable site-specific conjugation without blocking the acridinium chemiluminescent core.

Chemiluminescent immunoassay Diagnostics Label chemistry

Procurement-Relevant Application Scenarios for 4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide


Carbonic Anhydrase Isoform Selectivity Screening in Cancer or Glaucoma Drug Discovery

The compound's pyrimidine–sulfonamide moiety reliably anchors to the CA active-site zinc, while the acridine tail explores the peripheral binding pocket. Teams profiling CA I, II, VII, IX, XII, and XIII can use this compound as a privileged scaffold to build focused libraries, leveraging the established SAR that pyrimidine substituents modulate isoform selectivity in the nanomolar range [1][2].

Multi-Target Chemical Probe for Kinase and DNA Interaction Studies

The 2-aminopyrimidine motif is a validated kinase hinge-binder, while the planar acridine intercalates DNA. This compound can serve as a single tool molecule to interrogate the crosstalk between kinase signaling and DNA damage responses, eliminating the need to combine separate kinase inhibitor and DNA intercalator probes [3].

Chemiluminescent Label Development for High-Sensitivity Immunoassays

The acridine–sulfonamide linkage provides a chemiluminescent core that reacts directly with H2O2 without catalysts, offering 100-fold higher intensity than luminol [4]. The pyrimidine ring provides an orthogonal conjugation site for antibody or nucleic acid attachment without modifying the acridinium luminescent center, enabling cleaner conjugate chemistry than single-handle acridinium esters [5].

Computational Docking and Pharmacophore Modeling of Hybrid Inhibitors

The compound's well-defined three-part architecture (zinc-binding sulfonamide, pyrimidine hinge, planar acridine) makes it an ideal test case for validating docking algorithms that must simultaneously score metal–ligand, hydrogen-bond, and π-stacking interactions. Its predicted logP of 2.2 and tPSA of 40.5 Ų [6] place it within ideal drug-like space, supporting its use as a reference ligand in virtual screening campaigns.

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